molecular formula C17H22F2N4O2S B10894401 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine

Cat. No.: B10894401
M. Wt: 384.4 g/mol
InChI Key: MHLYBNQQOBJAQE-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine is a complex organic compound with a unique structure that includes a difluoromethyl group, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group, and finally, the formation of the piperazine ring. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine
  • 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2-methylbenzyl)piperazine

Uniqueness

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine stands out due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22F2N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C17H22F2N4O2S/c1-13-4-3-5-15(10-13)12-21-6-8-22(9-7-21)26(24,25)16-11-20-23(14(16)2)17(18)19/h3-5,10-11,17H,6-9,12H2,1-2H3

InChI Key

MHLYBNQQOBJAQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C(F)F)C

Origin of Product

United States

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